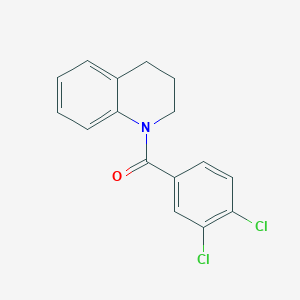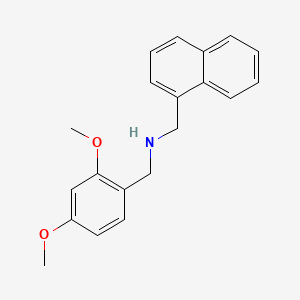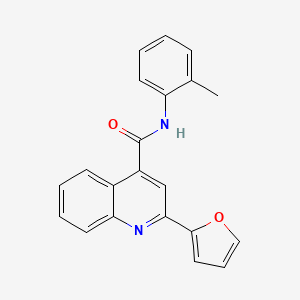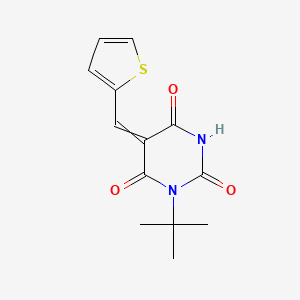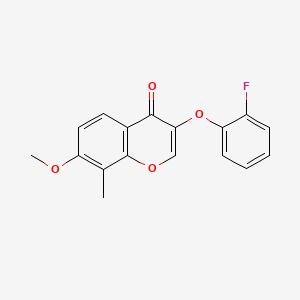
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique structural features, which include a fluorophenoxy group and a methoxy group attached to a chromenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromenone moiety to a chromanol, enhancing its antioxidant properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and related biological processes.
Medicine: Due to its potential anticancer properties, it is being investigated as a lead compound for the development of new anticancer drugs.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In terms of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenoxy)-4H-chromen-4-one: Lacks the methoxy and methyl groups, resulting in different biological activities.
7-methoxy-8-methyl-4H-chromen-4-one: Lacks the fluorophenoxy group, which affects its chemical reactivity and biological properties.
3-(2-chlorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one: The chlorine atom can lead to different reactivity and biological effects compared to the fluorine atom.
Uniqueness
The presence of both the fluorophenoxy and methoxy groups in 3-(2-fluorophenoxy)-7-methoxy-8-methyl-4H-chromen-4-one makes it unique among similar compounds. These groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-10-13(20-2)8-7-11-16(19)15(9-21-17(10)11)22-14-6-4-3-5-12(14)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGUFLMTDOLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
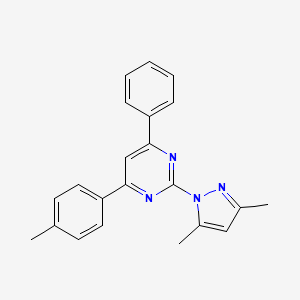
![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
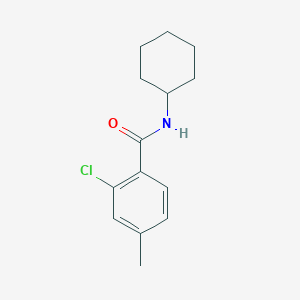

![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
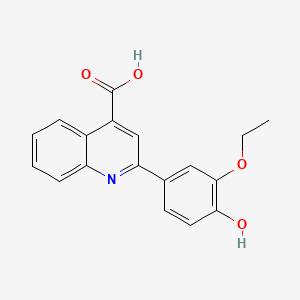
![5H-benzo[d][1,3]benzodioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
